molecular formula C18H16N2O6 B5169538 ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate

ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate

Cat. No.: B5169538
M. Wt: 356.3 g/mol
InChI Key: PHTAMBMUQWHXLX-UHFFFAOYSA-N
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Description

WAY-300916 is a potent inhibitor of insulin-regulated aminopeptidase (IRAP). This compound has shown significant potential in research related to cognitive and memory impairments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-300916 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various organic reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of WAY-300916 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

WAY-300916 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: WAY-300916 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

WAY-300916 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of IRAP and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating cognitive functions and memory processes.

    Medicine: Potential therapeutic applications in treating cognitive impairments and memory-related disorders.

    Industry: Utilized in the development of new pharmaceuticals targeting IRAP.

Mechanism of Action

WAY-300916 exerts its effects by inhibiting the activity of insulin-regulated aminopeptidase (IRAP). This inhibition affects the processing of peptides involved in cognitive functions and memory. The molecular targets include the active site of IRAP, where WAY-300916 binds and prevents the enzyme from interacting with its natural substrates.

Comparison with Similar Compounds

Similar Compounds

    Aminopeptidase-IN-1: Another potent inhibitor of IRAP with similar applications in cognitive research.

    Compound 16o: Known for its inhibitory effects on IRAP and potential therapeutic applications.

Uniqueness

WAY-300916 is unique due to its specific binding affinity and potency as an IRAP inhibitor. Compared to similar compounds, it may offer distinct advantages in terms of efficacy and selectivity, making it a valuable tool in scientific research and potential therapeutic development.

Properties

IUPAC Name

ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-2-25-18(22)16-15(10-3-5-11(6-4-10)20(23)24)13-8-7-12(21)9-14(13)26-17(16)19/h3-9,15,21H,2,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTAMBMUQWHXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate
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ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate
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ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate
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ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate
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ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate
Customer
Q & A

Q1: What are aminopeptidases?

A1: Aminopeptidases are enzymes that cleave amino acids from the amino-terminal (N-terminal) end of proteins or peptides.

Q2: What is the biological significance of aminopeptidases?

A2: They play crucial roles in various biological processes, including:

  • Protein maturation and degradation: [, , , ]
  • Regulation of peptide hormone activity: [, ]
  • Immune response and antigen presentation: [, , , ]
  • Digestion and nutrient absorption: [, ]

Q3: How are aminopeptidases classified?

A3: Aminopeptidases are classified based on their substrate specificity, catalytic mechanism, and structural features. Some common types include:

  • Leucine aminopeptidases (LAPs): These enzymes preferentially cleave leucine residues from the N-terminus. [, , , ]
  • Alanine aminopeptidases (AAPs): They preferentially cleave alanine residues from the N-terminus. []
  • Aspartyl aminopeptidases: These enzymes specifically cleave aspartate residues from the N-terminus. []

Q4: What is the therapeutic potential of aminopeptidases?

A4: Aminopeptidases are promising drug targets for various diseases, including:

  • Cancer: [, , , ]
  • Infectious diseases: [, , ]
  • Inflammatory diseases: [, , ]

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